

Spectroscopic Data Analysis of 2-Bromo-1,1-dimethoxypropane: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-1,1-dimethoxypropane
CAS No.:	33170-72-8
Cat. No.:	B1279979

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-1,1-dimethoxypropane** (CAS No: 33170-72-8).^{[1][2][3]} The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. Detailed experimental protocols for acquiring such spectra are also provided for reference.

Predicted Spectroscopic Data

Please note that the following data is predicted based on computational models and the known spectral characteristics of related functional groups. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.25	Quartet	1H	CH-Br
~3.40	Singlet	6H	2 x OCH ₃
~1.70	Doublet	3H	CH ₃
~4.50	Doublet	1H	CH(OCH ₃) ₂

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~108	CH(OCH ₃) ₂
~55	2 x OCH ₃
~45	CH-Br
~25	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are the expected characteristic absorption bands for **2-Bromo-1,1-dimethoxypropane**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
2950 - 2850	C-H stretch (alkane)[4][5]
1470 - 1365	C-H bend (alkane)[6]
1150 - 1060	C-O stretch (acetal)[6]
750 - 500	C-Br stretch[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-1,1-dimethoxypropane** (Molecular Formula: $C_5H_{11}BrO_2$), the expected molecular weight is approximately 183.04 g/mol. [1][8] Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in roughly a 1:1 ratio, the mass spectrum is expected to show a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. [9][10][11]

Expected Fragmentation Pattern

m/z	Fragment Ion	Notes
182/184	$[C_5H_{11}BrO_2]^+$	Molecular ion (M/M+2)
151/153	$[C_4H_8BrO]^+$	Loss of OCH_3
103	$[C_5H_{11}O_2]^+$	Loss of Br
75	$[C_3H_7O_2]^+$	Acetal fragment $[CH(OCH_3)_2]^+$
43	$[C_3H_7]^+$	Propyl fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **2-Bromo-1,1-dimethoxypropane**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , $DMSO-d_6$). The choice of solvent should be based on the sample's solubility and the desired region of the spectrum to be observed.
- Filtration: Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune the probe to the desired nucleus (^1H or ^{13}C).
- Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data.

IR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the IR spectrometer.
 - Record a background spectrum of the clean, empty salt plates.
 - Acquire the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

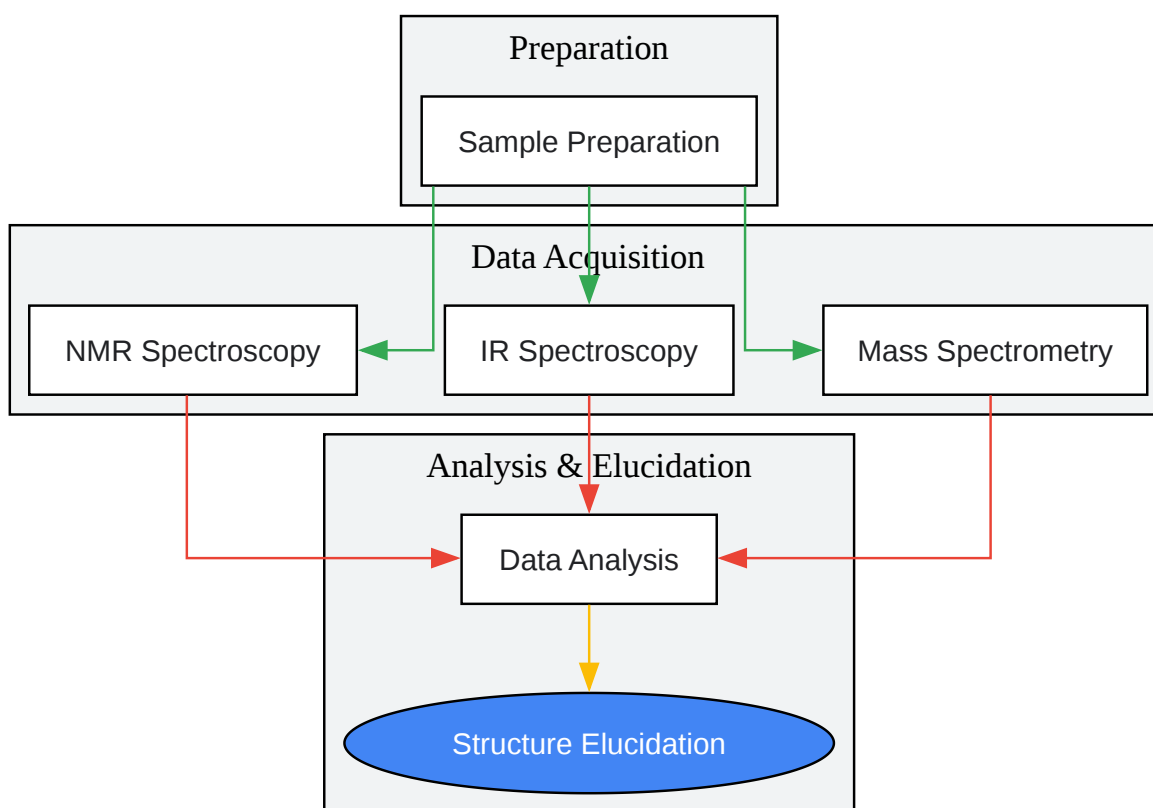
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).
 - Perform a serial dilution to a final concentration of around 10-100 $\mu\text{g}/\text{mL}$ in a solvent compatible with ESI-MS (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization).
- Data Acquisition:

- Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).
- Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to achieve stable ionization.
- Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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